molecular formula C4H7NO2 B2607765 4-Methyl-1,3-oxazolidin-2-one CAS No. 16112-59-7; 16112-60-0

4-Methyl-1,3-oxazolidin-2-one

Cat. No.: B2607765
CAS No.: 16112-59-7; 16112-60-0
M. Wt: 101.105
InChI Key: VAJFEOKPKHIPEN-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxazolidin-2-one (C₄H₇NO₂; average mass: 101.105 g/mol) is a five-membered heterocyclic compound containing an oxygen atom, a nitrogen atom, and a carbonyl group. It is structurally characterized by a methyl substituent at the 4-position of the oxazolidinone ring (Fig. 1). This compound is a key intermediate in pharmaceutical synthesis, notably in the development of antibiotics such as zoliflodacin, where its incorporation into benzisoxazole derivatives enhances antibacterial activity and pharmacokinetic profiles . Its stereochemical variants, such as (4S,5S)- and (4R,5R)-configurations, are critical for biological activity in chiral drug candidates .

Properties

IUPAC Name

4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJFEOKPKHIPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Properties

4-Methyl-1,3-oxazolidin-2-one derivatives have been extensively studied for their antibacterial activity. These compounds are primarily effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism of action typically involves the inhibition of protein synthesis in bacteria, which is crucial for their survival and replication.

Case Study: Antibiotic Efficacy

A study highlighted the effectiveness of certain oxazolidinone derivatives against various bacterial strains. For instance, compounds with modifications at the C-5 position exhibited enhanced potency against resistant pathogens compared to traditional antibiotics like vancomycin .

Therapeutic Applications

Beyond their antibacterial properties, this compound derivatives are being investigated for their potential in treating other medical conditions. Research indicates that these compounds may have applications as inhibitors of enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

Recent studies have identified specific oxazolidinone derivatives as inhibitors of mutant isocitrate dehydrogenase (IDH), an enzyme implicated in certain cancers. These inhibitors can potentially halt tumor growth by disrupting metabolic processes essential for cancer cell survival .

Drug Design and Development

The structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to form various derivatives allows chemists to modify its properties to enhance efficacy and reduce side effects.

Table: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
C-5 SubstituentsIncreased potency against Gram-positive bacteria
Aromatic Ring AdditionEnhanced selectivity for target enzymes
Hydroxyl Group IntroductionImproved solubility and bioavailability

Analytical Applications

In addition to its therapeutic uses, this compound is utilized in analytical chemistry for various applications, including as a reagent in organic synthesis and as a standard in chromatographic methods.

Case Study: Analytical Chemistry

The compound has been employed as a chiral auxiliary in asymmetric synthesis processes. Its ability to facilitate the formation of enantiomerically pure compounds is valuable in producing pharmaceuticals where stereochemistry is critical .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones are a versatile class of compounds with diverse pharmacological and industrial applications. Below is a detailed comparison of 4-methyl-1,3-oxazolidin-2-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Compound Name Structural Features Biological/Pharmacological Role Key Properties/Applications References
This compound 4-methyl substituent on oxazolidinone Antibacterial (e.g., zoliflodacin), hyperlipidemia treatment Enhances pharmacokinetics in antibiotics; used in chiral auxiliaries
2-Oxazolidinone (OX2) No substituents on oxazolidinone ring Pharmacophore in linezolid, sutezolid Antibacterial via protein synthesis inhibition; less lipophilic than methylated analogs
Cycloserine (CS) 4-amino substituent on oxazolidinone Antibiotic (tuberculosis treatment) Inhibits cell wall synthesis; neurotoxic at high doses
3-Amino-5-(4-morpholinyl-methyl)-1,3-oxazolidin-2-one (AMOZ) Morpholinyl-methyl and amino groups Nitrofuran metabolite (banned in food) Carcinogenic; used as a marker in food safety testing
3-Amino-1,3-oxazolidin-2-one (AOZ) Amino group at position 3 Nitrofuran metabolite (toxic residue) Mutagenic; regulated in animal products
5-Methyl-1,3-oxazolidin-2-one Methyl substituent at position 5 Industrial intermediate Causes irreversible eye damage (OECD 437)
(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one 4-methyl and 5-phenyl substituents Hyperlipidemia drug component Targets triglyceride synthesis; chiral specificity

Key Findings from Comparative Studies

Antibacterial Activity: The 4-methyl substituent in this compound improves lipophilicity and membrane penetration compared to unsubstituted 2-oxazolidinone (OX2), enhancing efficacy against quinolone-resistant pathogens like S. aureus . Cycloserine (CS), despite structural similarity, exhibits a distinct mechanism (cell wall synthesis inhibition) and higher toxicity due to its amino group .

Stereochemical Impact :

  • (4S,5S)- and (4R,5R)-stereoisomers of this compound show divergent biological activities. For example, (4S,5R)-variants are prioritized in hyperlipidemia therapies due to their interaction with lipid metabolism enzymes .

Toxicity and Regulatory Status: AMOZ and AOZ, metabolites of nitrofuran antibiotics, are banned in food products due to carcinogenicity, unlike this compound, which is used therapeutically under regulated conditions .

Industrial Applications :

  • 5-Methyl-1,3-oxazolidin-2-one shares structural similarities but is primarily an industrial intermediate with significant safety risks (e.g., eye irritation) .

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-1,3-oxazolidin-2-one and its derivatives?

The synthesis of this compound derivatives often involves coupling reactions or nucleophilic displacement. For example, direct coupling of α,β-unsaturated carboxylic acids with oxazolidinones using NaH in DMF yields N-acyl derivatives with 71–73% efficiency . Additionally, nucleophilic displacement with resins (e.g., Merrifield-Cl or Wang-Cl) via NaH-mediated reactions can immobilize oxazolidinones for solid-phase synthesis, achieving loadings >90% . Purification typically employs column chromatography (hexanes/EtOAc mixtures) .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural integrity, with carbonyl signals near 174 ppm for the oxazolidinone ring .
  • IR Spectroscopy : A strong C=O stretching band at ~1749 cm1^{-1} is diagnostic .
  • X-Ray Crystallography : Resolves stereochemical details and crystal packing. For example, fluorinated derivatives (e.g., C18_{18}H14_{14}F13_{13}NO2_2) are analyzed to confirm bond lengths and angles .

Advanced Research Questions

Q. How do researchers investigate the thermal degradation kinetics of this compound derivatives?

Degradation studies focus on reaction pathways and activation energies. For instance, thermal degradation of 2-amino-2-methyl-1-propanol (AMP) to 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) involves carbamate intermediates. Kinetic analysis reveals non-integer reaction orders for AMP and CO2_2, suggesting complex mechanisms. Activation energies (derived from Arrhenius plots) differentiate equilibrium conditions for carbamate formation (~40–60 kJ/mol) and its conversion to DMOZD at higher temperatures .

Q. How is stereochemical control achieved in reactions involving this compound chiral auxiliaries?

Oxazolidinones serve as chiral auxiliaries in asymmetric synthesis. For example, (S)-4-Benzyl-N-hexanoyl-5,5-dimethyl-1,3-oxazolidin-2-one directs stereoselective alkylation, yielding >90% diastereomeric excess. Key factors include:

  • Use of enantiopure starting materials (e.g., (S)-4-benzyl derivatives).
  • Titanium(IV) enolates to stabilize transition states during C–C bond formation .

Q. What strategies resolve contradictions in mechanistic studies of oxazolidinone reactivity?

Discrepancies in reaction mechanisms (e.g., carbamate stability vs. degradation pathways) are addressed through:

  • Isotopic Labeling : Tracking 13C^{13}\text{C} or 15N^{15}\text{N} in intermediates.
  • Computational Modeling : DFT calculations to compare energy barriers for competing pathways .
  • Kinetic Profiling : Monitoring concentration-dependent rate constants under varied temperatures and pH .

Q. How do researchers optimize solubility and stability of this compound in experimental formulations?

Solubility is enhanced using polar aprotic solvents (e.g., DMSO or ethanol, 127 mg/mL) . Stability under thermal stress is assessed via accelerated aging studies (40–80°C), with degradation products identified by HPLC-MS. For hygroscopic derivatives, storage under inert gas (N2_2) prevents hydrolysis .

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